![molecular formula C30H21NO7S B2610035 Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-14-6](/img/structure/B2610035.png)
Phenyl naphthalen-2-ylsulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
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Overview
Description
This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of a phenyl group, a naphthalene group, a sulfonyl group, and a carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl and naphthalene groups are aromatic, the sulfonyl group is a sulfur-containing group, and the carbamate group includes an ester and an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbamate group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the sulfonyl and carbamate groups could influence its solubility .Scientific Research Applications
Organic Electronics and OLEDs
Naphthalene-based materials, including those related to the compound , have been investigated for their utility in organic electronics, particularly in organic light-emitting diodes (OLEDs). For example, naphthalene-based host materials have demonstrated high efficiency in red phosphorescent OLEDs at low doping ratios. These materials, designed with electron-donating and electron-withdrawing groups, exhibit excellent photophysical properties, thermal stability, and electrochemical behaviors, making them potential candidates for cost-effective and high-efficiency OLEDs (Li et al., 2018).
Antibacterial Agents
Compounds containing naphthalene units have been explored for their antibacterial properties. A study on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed potent antibacterial activities against various bacterial strains. These compounds represent a promising class of antibacterial agents, offering a foundation for further pharmaceutical development (Abbasi et al., 2015).
Fluorescence Studies
The interaction of fluorescent probes with biomolecules like Bovine Serum Albumin (BSA) has been examined using compounds with naphthalene moieties. Such studies are crucial for understanding the binding and quenching mechanisms of fluorescent probes, which can inform the development of new diagnostic and therapeutic tools (Ghosh et al., 2016).
Anticancer Research
Naphthoquinone derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activities. These compounds displayed significant cytotoxic activities against various cancer cell lines, underscoring the potential of naphthalene derivatives in cancer therapy research (Ravichandiran et al., 2019).
Environmental Applications
Studies have also focused on the degradation and environmental impact of carbamate compounds, including those related to phenyl naphthalen-2-ylsulfonyl derivatives. Research on the photodecomposition of carbamates like Sevin (1-naphthyl-N-methyl carbamate) sheds light on the degradation pathways and products of such compounds, which is critical for assessing their environmental footprint and designing greener chemicals (Addison et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]phenyl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO7S/c32-29(36-25-11-3-1-4-12-25)31(39(34,35)28-20-15-22-9-7-8-10-23(22)21-28)24-16-18-27(19-17-24)38-30(33)37-26-13-5-2-6-14-26/h1-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZACCOHMCSKGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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